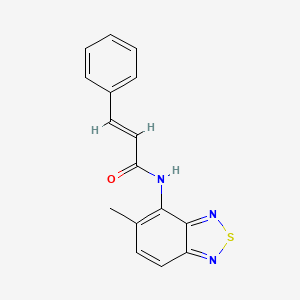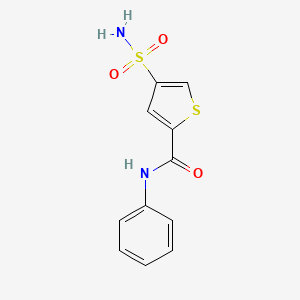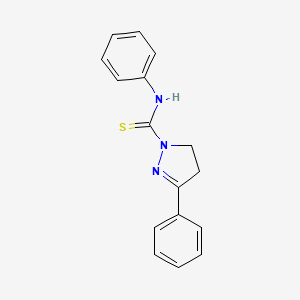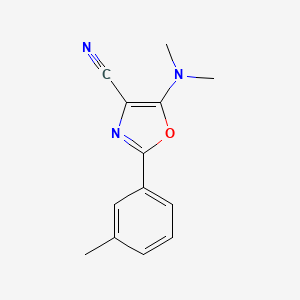![molecular formula C22H23N3O B5814940 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5814940.png)
2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is a chemical compound that belongs to the class of quinolines. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用机制
The exact mechanism of action of 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. The compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its wide range of pharmacological activities. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that the compound may induce cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One of the potential areas of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential applications in the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the exact mechanism of action of the compound and its potential toxicity in normal cells.
合成方法
The synthesis of 2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline involves the reaction between 2-methylbenzaldehyde and 4-(4-methylpiperazin-1-yl)benzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with ammonium acetate and acetic acid to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
科学研究应用
2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16-7-3-4-8-17(16)21-15-19(18-9-5-6-10-20(18)23-21)22(26)25-13-11-24(2)12-14-25/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVLHUZKQRBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)
![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5814885.png)
![4-fluoro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814891.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B5814895.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5814896.png)

![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)


![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)
